2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
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Description
“2-Chloro-N-ethyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide” is a chemical compound with the CAS Number: 1951441-88-5 . It has a molecular weight of 363.69 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClF6NO2/c1-2-21(10(22)7-14)9-5-3-8(4-6-9)11(23,12(15,16)17)13(18,19)20/h3-6,23H,2,7H2,1H3 . This indicates the molecular structure and connectivity of the atoms in the molecule.Physical and Chemical Properties Analysis
This compound is stored at 0-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Biochemical Pathways
Given its potential use as a pharmaceutical intermediate , it may be involved in a wide range of biochemical processes.
Result of Action
As a potential pharmaceutical intermediate , it may contribute to the therapeutic effects of the final drug product.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO2/c1-2-21(10(22)7-14)9-5-3-8(4-6-9)11(23,12(15,16)17)13(18,19)20/h3-6,23H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQXQMIHCLXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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